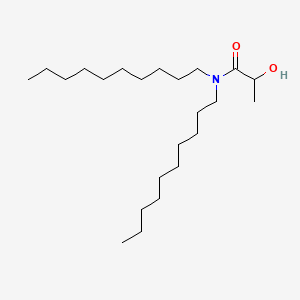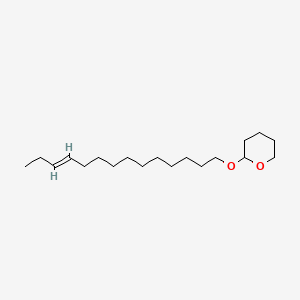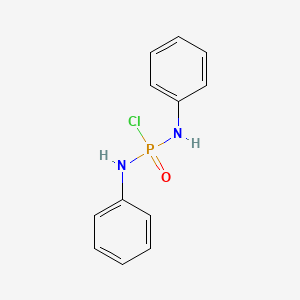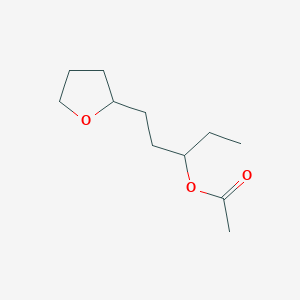
alpha-Ethyltetrahydro-2-furanpropanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethyltetrahydro-2-furanpropanol acetate is a chemical compound with the molecular formula C11H20O3. It is known for its unique structure, which includes a tetrahydrofuran ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyltetrahydro-2-furanpropanol acetate typically involves the reaction of tetrahydrofuran with ethyl propanol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Ethyltetrahydro-2-furanpropanol acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the acetate group.
Aplicaciones Científicas De Investigación
Alpha-Ethyltetrahydro-2-furanpropanol acetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of alpha-Ethyltetrahydro-2-furanpropanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis, releasing the active alcohol, which then interacts with the target. The tetrahydrofuran ring provides stability and enhances the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran: A simpler compound with a similar ring structure but lacking the ethyl and acetate groups.
Ethyl acetate: A common solvent with an acetate group but lacking the tetrahydrofuran ring.
Propanol: An alcohol with a similar carbon chain but lacking the ring structure.
Uniqueness
Alpha-Ethyltetrahydro-2-furanpropanol acetate is unique due to its combination of a tetrahydrofuran ring and an acetate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
1-(oxolan-2-yl)pentan-3-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-3-10(14-9(2)12)6-7-11-5-4-8-13-11/h10-11H,3-8H2,1-2H3 |
Clave InChI |
QIVAMLXUNDMINC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC1CCCO1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


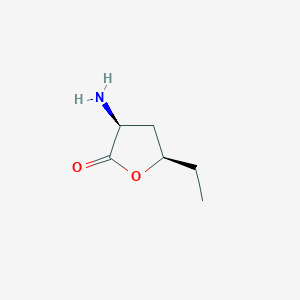

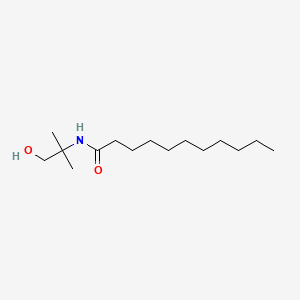
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)





![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
